

Elucidating the Molecular Architecture of Neoaureothin: An Application Note on NMR Spectroscopy

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Compound of Interest

Compound Name: Neoaureothin

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Neoaureothin, a polyketide natural product produced by *Streptomyces spectabilis*, has garnered significant interest within the scientific community due to its notable antiviral and antimalarial properties.^[1] A comprehensive understanding of its complex molecular structure is paramount for elucidating its mechanism of action and guiding synthetic efforts for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural determination of intricate organic molecules like **neoaureothin**.

This document provides detailed application notes and protocols for the utilization of a suite of NMR experiments to determine the structure of **neoaureothin**. The systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques enables the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the establishment of through-bond and through-space correlations, which are essential for piecing together its molecular framework.^[1]

Molecular Structure of Neoaureothin

Neoaureothin, with the chemical formula C₂₈H₃₁NO₆, possesses a complex structure characterized by a polyene chain attached to a pyranone ring and a nitro-substituted phenyl group.^[1]

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **neoaureothin** (also known as spectinabilin) dissolved in pyridine- d_5 ($\text{C}_5\text{D}_5\text{N}$), recorded at 600 MHz.

Table 1: ^1H NMR Data of **Neoaureothin** (600 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	δH (ppm)	Multiplicity	J (Hz)
2	5.89	s	9.0
5	6.44	s	
7	4.60	d	
8	2.58	m	15.0, 9.0
9	5.46	dd	
10	6.78	dd	
11	6.45	d	11.0
13	6.21	d	15.0
14	7.01	d	15.0
2'	8.19	d	8.8
3'	7.30	d	8.8
5'	7.30	d	8.8
6'	8.19	d	8.8
3-Me	1.84	s	
6-Me	2.08	s	
12-Me	1.95	s	
1-OMe	3.65	s	

Table 2: ^{13}C NMR Data of **Neoaureothin** (150 MHz, $\text{C}_5\text{D}_5\text{N}$)

Position	δC (ppm)
1	165.2
2	100.1
3	166.1
4	109.8
5	158.8
6	118.9
7	80.4
8	40.4
9	129.5
10	138.8
11	126.5
12	135.2
13	128.4
14	137.9
1'	145.2
2'	124.0
3'	129.5
4'	147.9
5'	129.5
6'	124.0
3-Me	8.0
6-Me	20.3
12-Me	12.8

1-OMe

56.5

Experimental Protocols

High-quality NMR data is critical for successful structure elucidation. The following are detailed protocols for the key NMR experiments.

Sample Preparation

- **Sample Purity:** Ensure the **neoaureothin** sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC).[\[1\]](#)
- **Solvent Selection:** Dissolve 5-10 mg of purified **neoaureothin** in approximately 0.5-0.7 mL of a suitable deuterated solvent. Pyridine-d₅ (C₅D₅N) is a good choice for this compound.
- **Sample Filtration:** Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

¹H NMR (Proton)

- **Purpose:** To identify the chemical shifts and coupling constants of all proton nuclei.
- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Key Parameters:**
 - Spectral Width: 0-15 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64

¹³C NMR (Carbon)

- Purpose: To identify the chemical shifts of all carbon nuclei.
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Key Parameters:
 - Spectral Width: 0-220 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

- Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
- Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
- Key Parameters:
 - Spectral Width (F1 and F2): 0-15 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 8-16

HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[\[1\]](#)
- Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., 'hsqcedtgpsisp2.3' on Bruker instruments).[\[1\]](#)

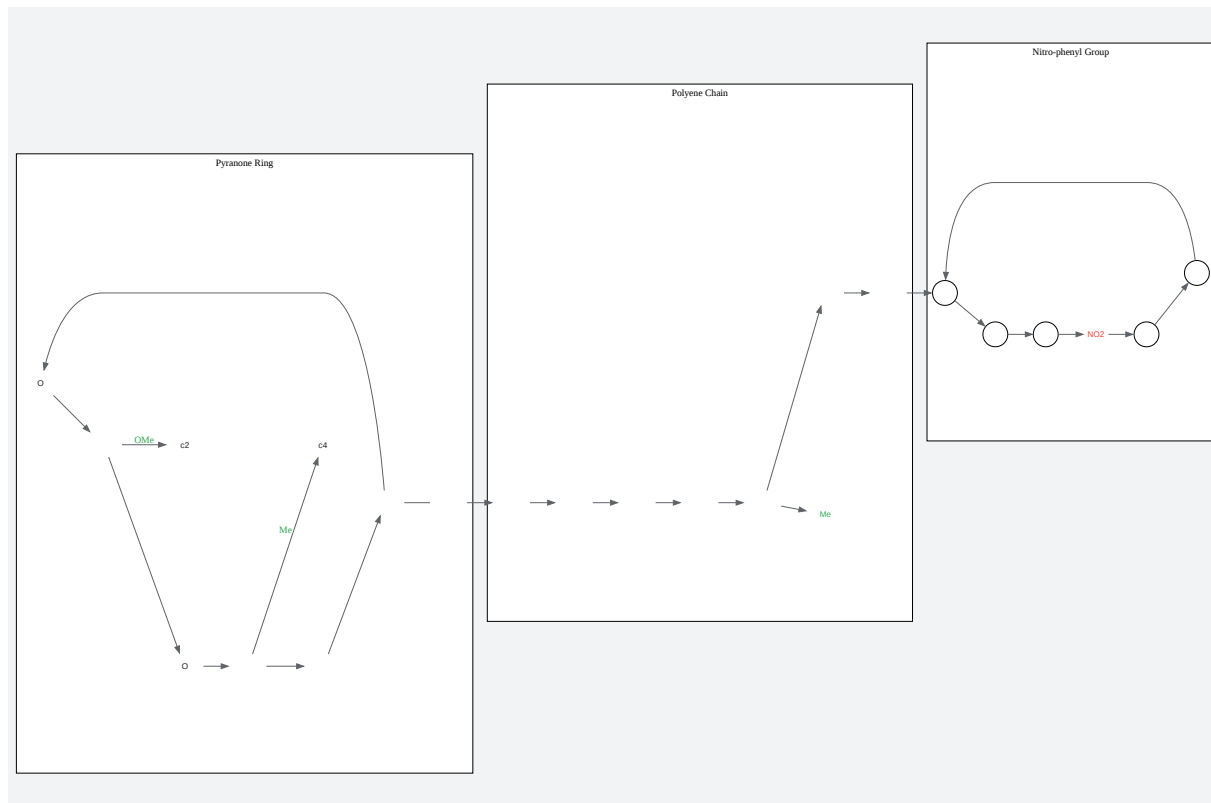
- Key Parameters:
 - Spectral Width (F2, ^1H): 0-15 ppm
 - Spectral Width (F1, ^{13}C): 0-180 ppm
 - Number of Increments (F1): 128-256
 - Number of Scans per Increment: 16-32

HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[\[1\]](#)
- Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgp1pndqf' on Bruker instruments).[\[1\]](#)
- Key Parameters:
 - Spectral Width (F2, ^1H): 0-15 ppm
 - Spectral Width (F1, ^{13}C): 0-220 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 32-64

Visualizations

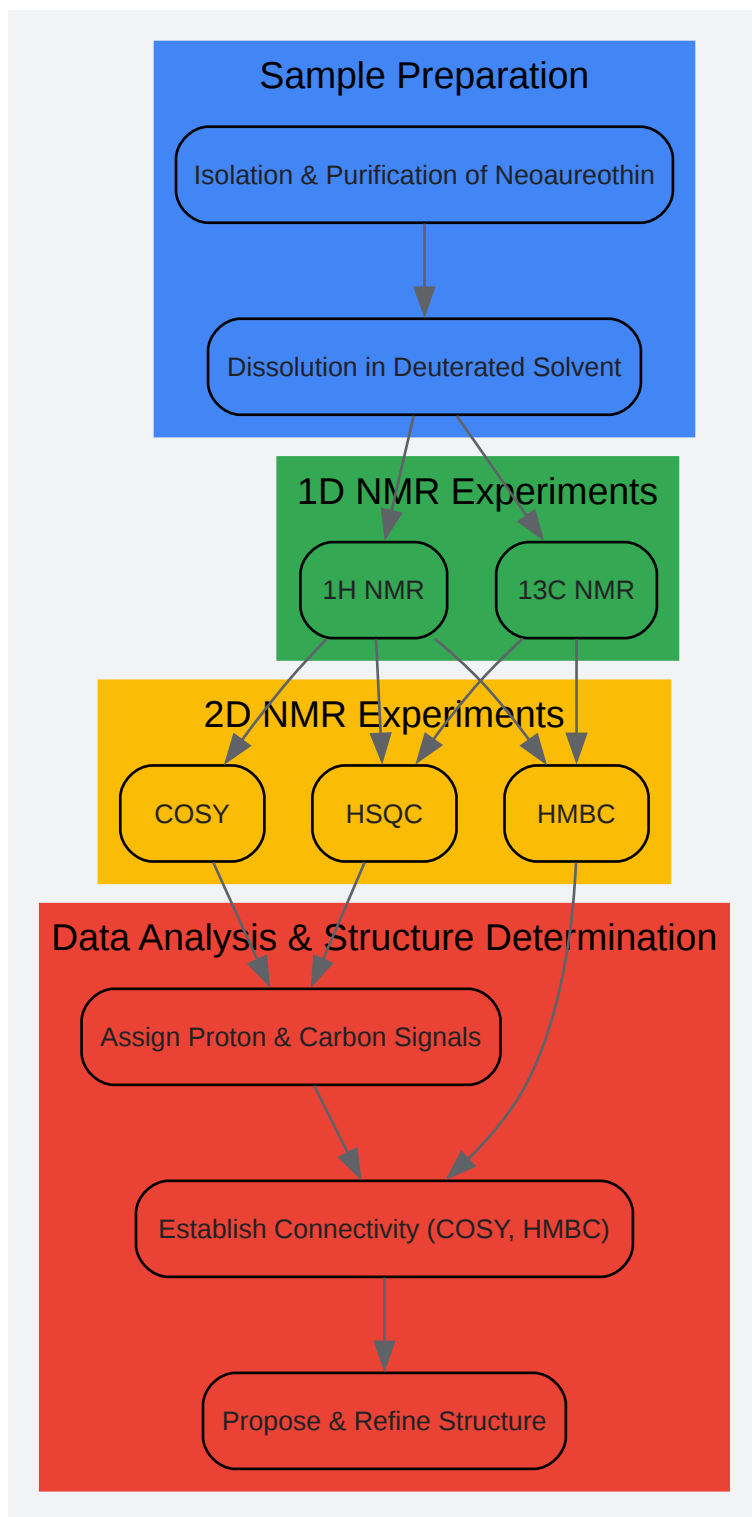
Neoauerothin Structure



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Caption: Chemical structure of **Neoaureothin**.

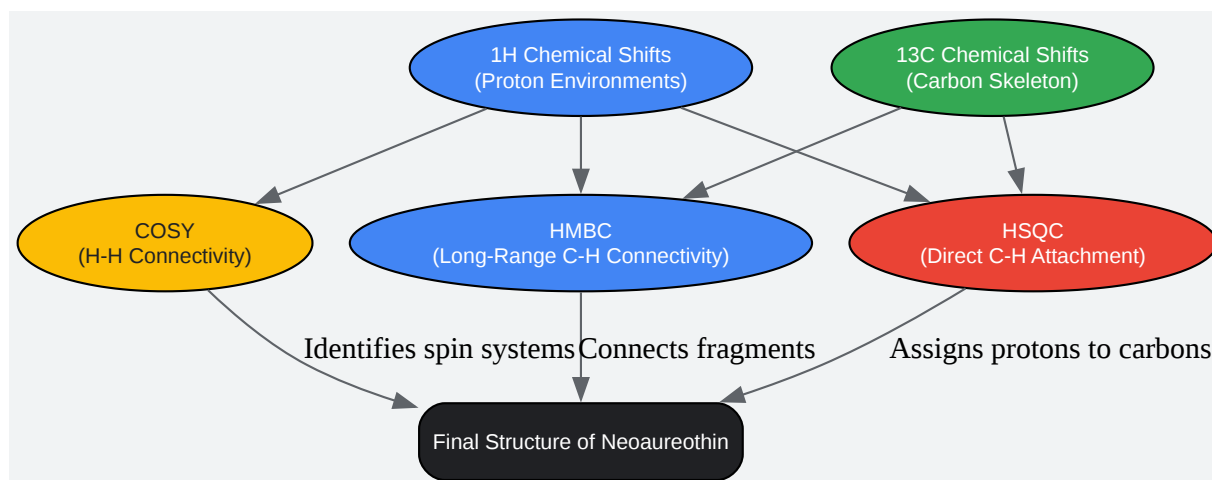
NMR Experimental Workflow for Structure Elucidation



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Caption: Workflow for NMR-based structure elucidation.

Logical Relationship of NMR Experiments



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Caption: Inter-relationship of NMR experiments.

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References

- 1. benchchem.com [benchchem.com]
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